molecular formula C9H8O3S B14510086 (2H-1,3-Benzoxathiol-2-yl)acetic acid CAS No. 62675-11-0

(2H-1,3-Benzoxathiol-2-yl)acetic acid

Cat. No.: B14510086
CAS No.: 62675-11-0
M. Wt: 196.22 g/mol
InChI Key: MNIUVXNJSQIWSP-UHFFFAOYSA-N
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Description

(2H-1,3-Benzoxathiol-2-yl)acetic acid (IUPAC name: 2-(2-methyl-1,3-benzoxathiol-2-yl)acetic acid) is a heterocyclic compound featuring a fused benzene ring with a 1,3-benzoxathiol system substituted by a methyl group and an acetic acid moiety. Its molecular formula is reported as C₁₀H₈O₅S (molecular weight: 240.23 g/mol) .

Properties

CAS No.

62675-11-0

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

2-(1,3-benzoxathiol-2-yl)acetic acid

InChI

InChI=1S/C9H8O3S/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,9H,5H2,(H,10,11)

InChI Key

MNIUVXNJSQIWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzoxathiol-2-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under controlled conditions. One common method includes the use of phosphorus pentoxide as a dehydrating agent in dichloromethane, followed by purification through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2H-1,3-Benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(2H-1,3-Benzoxathiol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-1,3-Benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure consists of a benzoxathiol ring (a six-membered benzene fused with a five-membered oxathiole ring containing one oxygen and one sulfur atom).

Comparison Table

Below is a comparative analysis of (2H-1,3-benzoxathiol-2-yl)acetic acid with structurally related compounds (Table 1):

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Registry Number
This compound Benzoxathiol + acetic acid C₁₀H₈O₅S 240.23 Acetic acid, benzoxathiol, methyl 56536-39-1
(1,3-Benzothiazol-2-yl)acetic acid Benzothiazole + acetic acid C₉H₇NO₂S 209.22 Acetic acid, benzothiazole Not provided
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid Benzothiazole + oxo group C₁₆H₁₁NO₄S 313.33 Acetic acid, benzothiazole, ketone Not provided
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid Benzodiazole + oxo group C₁₁H₁₂N₂O₃ 220.23 Acetic acid, benzodiazole, ethyl, ketone 406944-97-6
2-[6-(Benzyloxy)-1H-indol-3-yl]acetic acid Indole + benzyloxy C₁₇H₁₅NO₃ 281.31 Acetic acid, indole, benzyl ether 682802-82-0

Detailed Analysis of Structural Differences

Benzoxathiol vs. Benzothiazole/Thiazole Derivatives

  • The benzoxathiol system in the target compound incorporates both oxygen and sulfur in its heterocyclic ring, while benzothiazole derivatives (e.g., (1,3-benzothiazol-2-yl)acetic acid ) replace oxygen with nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • The oxo group in 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid enhances electrophilicity and reactivity compared to the methyl-substituted benzoxathiol system .

Industrial and Pharmaceutical Use

  • Compounds like 2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid are cataloged as life science reagents, highlighting their utility in drug discovery .
  • The target compound’s structural uniqueness positions it as a candidate for developing novel agrochemicals or polymers.

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